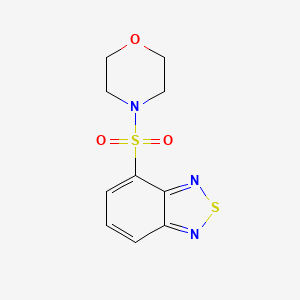

![molecular formula C22H29N5O B5547619 2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)

2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the family of diazaspiro[5.5]undecanones, a group of chemicals characterized by their spirocyclic structure that includes nitrogen atoms. These compounds are of interest due to their diverse biological activities and potential in various fields of chemistry and pharmacology, excluding drug use, dosage, and side effects as per the request.

Synthesis Analysis

The synthesis of related 3,9-diazaspiro[5.5]undecane derivatives often involves key steps such as Michael addition, Claisen condensation, and spirocyclization techniques. Efficient synthetic routes have been developed for both symmetrical and unsymmetrical derivatives, utilizing starting materials such as dianhydrides or N-methyl-4-piperidone and employing strategies like intramolecular spirocyclization of pyridine substrates (Yang et al., 2008), (Rice et al., 1964).

Molecular Structure Analysis

The structure of diazaspiro[5.5]undecane derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are common methods used for structural elucidation. These techniques help in understanding the configuration and conformation of the spirocyclic system, which is essential for designing compounds with desired properties (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition and nucleophilic substitution, allowing for the introduction of diverse functional groups. These reactions are pivotal for modifying the compound’s chemical properties for specific applications (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of diazaspiro[5.5]undecane derivatives are influenced by their molecular structure. These properties are important for the compound's application in material science and pharmaceutical formulations (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and photophysical behavior, of diazaspiro[5.5]undecane derivatives, are crucial for their biological activity and applications in medicinal chemistry. Studies have shown that modifications in the spirocyclic core can significantly affect these properties, leading to compounds with potential therapeutic value (Aggarwal & Khurana, 2015).

Scientific Research Applications

Synthesis and Structure Analysis

- Efficient Synthesis of Nitrogen-Containing Heterocycles : A study by Aggarwal et al. (2014) demonstrates an efficient catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including diazaspiro compounds, which can be useful in various pharmaceutical applications (Aggarwal et al., 2014).

- Microwave-Assisted Solid-Phase Synthesis : Macleod et al. (2006) report on the solid-phase synthesis of diazaspiro compounds, highlighting the importance of this method in the efficient production of these compounds (Macleod et al., 2006).

Chemical Properties and Applications

- Photophysical Studies and TDDFT Calculations : Another study by Aggarwal et al. (2015) focuses on the photophysical behavior and solvatochromic analysis of diazaspiro compounds, indicating their potential in the development of advanced materials and sensors (Aggarwal et al., 2015).

- Privileged Heterocycles in Drug Discovery : Blanco‐Ania et al. (2017) discuss the bioactivity and synthesis of diazaspiro compounds, noting their potential use in treating various disorders such as obesity, pain, and cardiovascular diseases (Blanco‐Ania et al., 2017).

Pharmaceutical Applications

- Antihypertensive Properties : A study by Clark et al. (1983) identifies certain diazaspiro compounds as potent antihypertensive agents, indicating their potential in developing new treatments for high blood pressure (Clark et al., 1983).

Novel Synthesis Methods

- Spirocyclization of Pyridine Substrates : Parameswarappa and Pigge (2011) describe a novel method for constructing diazaspiro[5.5]undecane derivatives via spirocyclization, showcasing innovative approaches in chemical synthesis (Parameswarappa & Pigge, 2011).

Experimental Analyses and Theoretical Studies

- DFT Studies of Diazaspiro Compounds : Zeng et al. (2021) conducted a study focusing on the crystal structure and thermodynamic properties of a diazaspiro compound, demonstrating the importance of theoretical and computational approaches in understanding these molecules (Zeng et al., 2021).

properties

IUPAC Name |

2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c1-17-4-3-5-19(25-17)14-26-10-8-22(9-11-26)7-6-21(28)27(16-22)15-20-13-23-18(2)12-24-20/h3-5,12-13H,6-11,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHDRUVYNANWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)

![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)